molecular formula C11H12N2O2 B3059836 (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1321111-57-2

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B3059836
CAS No.: 1321111-57-2
M. Wt: 204.22 g/mol
InChI Key: XKWJPQATNMBSMQ-MDWZMJQESA-N
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Description

(2E)-2-[(4-Methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. This compound features a dihydropyrazol-2-ium-5-olate core, a scaffold recognized as a privileged structure in drug discovery due to its presence in compounds with a broad spectrum of biological activities . The structure is conjugated with a 4-methoxyphenylmethylidene substituent, which can influence the compound's electronic properties and its interaction with biological targets. Pyrazole and dihydropyrazole derivatives are extensively studied for their diverse pharmacological potential. Research on analogous structures has demonstrated activities including antibacterial, anticancer, anti-inflammatory, and antioxidant effects . Furthermore, such compounds have applications beyond biology, showing utility in material science as luminescent agents, semiconductors, and in the development of organic light-emitting diodes (OLEDs) . The specific mechanism of action for this compound is area-dependent, but similar molecules are known to exert effects by binding to enzyme active sites or receptor proteins, thereby modulating cellular pathways . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-7-6-11(14)12-13/h2-5,8H,6-7H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJPQATNMBSMQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148782
Record name Pyrazolidinium, 1-[(4-methoxyphenyl)methylene]-3-oxo-, inner salt, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321111-57-2
Record name Pyrazolidinium, 1-[(4-methoxyphenyl)methylene]-3-oxo-, inner salt, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1321111-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolidinium, 1-[(4-methoxyphenyl)methylene]-3-oxo-, inner salt, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydropyrazol-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as Compound-1 ), a pyrazolone derivative characterized in the provided evidence . Key differences include:

  • Substituents : The target compound features a 4-methoxyphenyl group (electron-donating methoxy substituent), while Compound-1 has a 2-nitrophenyl group (electron-withdrawing nitro substituent).
  • Core Structure : The target compound contains a 3,4-dihydropyrazol-2-ium-5-olate system, whereas Compound-1 is a 2,4-dihydro-3H-pyrazol-3-one derivative.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound-1
Molecular Formula Not available C₁₃H₁₁N₃O₄
Molecular Weight Not available 273.24 g/mol
Melting Point Not available 170°C
Lipinski Rule Compliance Likely (methoxy group enhances solubility) Yes
Rf Value (Chromatography) Not available 0.7
Key Observations:
  • Substituent Effects: The nitro group in Compound-1 likely increases polarity and intermolecular interactions (e.g., dipole-dipole), contributing to its higher melting point (170°C).
  • Bioavailability : Both compounds likely comply with Lipinski’s rule, suggesting oral bioavailability. The methoxy group in the target compound may enhance membrane permeability compared to the nitro group in Compound-1.

Spectroscopic Data

Infrared (IR) spectroscopy highlights functional group differences:

  • Compound-1: Peaks at 1702 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (NO₂ asymmetric stretch), and 1519 cm⁻¹ (C=N stretch) .
  • Target Compound: Expected peaks for C=O (enolate) and C-O (methoxy) stretches, but specific data are unavailable.

Biological Activity

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a methoxyphenyl group and a dihydropyrazolium core. Its synthesis typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydropyrazol-2-one under basic conditions. The reaction is usually carried out in organic solvents like ethanol or methanol, utilizing bases such as sodium hydroxide or potassium carbonate to facilitate the process.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Activity
Studies have shown that pyrazole derivatives possess significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial for potential therapeutic applications .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies indicate that it exhibits activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

3. Anti-inflammatory Effects
Research into the anti-inflammatory properties of related pyrazole compounds suggests that this compound may inhibit specific enzymes involved in inflammatory processes, thus providing a basis for its use in treating inflammatory diseases .

The mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, which play a significant role in inflammation and pain pathways .

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant activity of pyrazole derivatives using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential use in oxidative stress-related conditions .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Candida albicans revealed that the compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Studies : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, highlighting its therapeutic potential for inflammatory disorders .

Data Table: Biological Activities Summary

Activity TypeMethodologyResults
AntioxidantDPPH/ABTS assaysSignificant reduction in oxidative stress
AntimicrobialMIC testingEffective against S. aureus and C. albicans
Anti-inflammatoryAnimal model studiesReduced edema and cytokine levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Reactant of Route 2
Reactant of Route 2
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

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